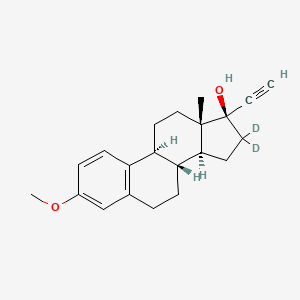

Mestranol-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H26O2 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17R)-16,16-dideuterio-17-ethynyl-3-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C21H26O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h1,6,8,13,17-19,22H,5,7,9-12H2,2-3H3/t17-,18-,19+,20+,21+/m1/s1/i12D2 |

InChI Key |

IMSSROKUHAOUJS-UVMSGXEJSA-N |

Isomeric SMILES |

[2H]C1(C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2([C@@]1(C#C)O)C)C=CC(=C4)OC)[2H] |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Mestranol-d2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mestranol-d2 is the deuterium-labeled form of Mestranol (B1676317), a synthetic estrogen that has been historically used in oral contraceptives. As a stable isotope-labeled internal standard, this compound is a critical tool in quantitative analytical methods such as mass spectrometry, enabling precise and accurate measurement of Mestranol levels in biological matrices. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside relevant data for its non-labeled analog, Mestranol. It also details the experimental protocols for the characterization and quantification of this compound and illustrates its metabolic pathway and a general analytical workflow.

Core Physical and Chemical Properties

This compound is structurally identical to Mestranol, with the exception of two deuterium (B1214612) atoms, which replace two hydrogen atoms. This isotopic substitution results in a slightly higher molecular weight but has a negligible effect on the compound's chemical reactivity and most of its physical properties.

Physical Properties

The physical characteristics of this compound are primarily extrapolated from data available for Mestranol.

| Property | Value | Source |

| Appearance | White to off-white solid/crystalline powder | [1][2][3] |

| Melting Point | 150.5 - 155 °C (for unlabeled Mestranol) | |

| Solubility | DMSO: 33.33 mg/mL (106.68 mM) (with ultrasonic treatment) Ethanol: 24 mg/mL (77.31 mM) Water: < 0.1 mg/mL (insoluble) | [1][4] |

| Optical Activity | [α]15/D +3°, c = 2 in dioxane (for unlabeled Mestranol) | [5] |

Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₂₁H₂₄D₂O₂ | Inferred from Mestranol |

| Molecular Weight | 312.45 g/mol | [3] |

| IUPAC Name | (8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol-d2 | Inferred from Mestranol |

| SMILES | C[C@@]1([C@]2(O)C#C)--INVALID-LINK--([H])--INVALID-LINK--([H])[C@]4([H])CC1 | [1][2] |

| InChI Key | IMSSROKUHAOUJS-MJCUULBUSA-N (for unlabeled Mestranol) | [5] |

| CAS Number (Unlabeled) | 72-33-3 | [1][3][6][7] |

| Purity | Typically ≥99.0% | [1][2] |

| Storage Conditions | Stock solutions: -80°C for 6 months; -20°C for 1 month | [1][2] |

Biological Activity and Metabolism

Mestranol is a prodrug, meaning it is biologically inactive until it is metabolized in the body.[6][8][9][10] The primary metabolic transformation is O-demethylation in the liver, which converts Mestranol into the active estrogen, ethinyl estradiol (B170435).[8][9][10] Ethinyl estradiol then acts as an agonist for the estrogen receptor, eliciting its physiological effects.[1][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CAS 72-33-3: mestranol | CymitQuimica [cymitquimica.com]

- 4. Mestranol | Estrogen Receptor/ERR | TargetMol [targetmol.com]

- 5. 美雌醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Mestranol - Wikipedia [en.wikipedia.org]

- 10. Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

Synthesis and Purification of Mestranol-d2 for Research Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and purification of Mestranol-d2, a deuterated isotopologue of the synthetic estrogen, mestranol (B1676317). For research purposes, particularly in pharmacokinetic and metabolic studies, isotopically labeled compounds like this compound are invaluable tools. This document outlines a plausible two-step synthetic pathway commencing from estrone (B1671321) methyl ether. Detailed experimental protocols for the synthesis and subsequent purification by High-Performance Liquid Chromatography (HPLC) are presented. Furthermore, this guide includes a summary of the mechanism of action of mestranol, illustrated with a diagram of the estrogen receptor signaling pathway. All quantitative data and characterization parameters are summarized in tabular format for clarity and ease of comparison.

Proposed Synthesis of this compound

The proposed synthesis of this compound is a two-step process. The first step involves the ethynylation of the commercially available starting material, estrone methyl ether, to yield mestranol. The second step is the deuteration of the terminal alkyne of mestranol to produce the desired this compound.

Experimental Workflow

A Technical Guide to the Mechanism of Action of Mestranol-d2 as an Estrogen Receptor Agagonist

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mestranol-d2, the deuterated form of Mestranol (B1676317), functions as a synthetic estrogen receptor agonist. Its mechanism of action is identical to that of its non-deuterated counterpart, operating as a biologically inactive prodrug. Following administration, Mestranol undergoes hepatic O-demethylation to its active metabolite, ethinylestradiol. It is ethinylestradiol that serves as the potent agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This guide provides a detailed examination of the metabolic activation, receptor binding, and downstream signaling pathways initiated by this compound, supported by quantitative data and experimental methodologies.

Introduction: The Prodrug Nature of this compound

Mestranol is a synthetic derivative of estradiol (B170435) and was a component in some of the first oral contraceptives.[1][2] It is crucial to understand that Mestranol itself is a biologically inactive prodrug.[1][3][4] Its estrogenic effects are entirely dependent on its metabolic conversion to the active compound, ethinylestradiol (EE).[4][5][6] this compound is the deuterium-labeled version of Mestranol, primarily used as a tracer or internal standard in pharmacokinetic studies.[7] The deuterium (B1214612) substitution does not alter the fundamental mechanism of action but can affect metabolic rates. Therefore, the mechanism described herein for Mestranol is directly applicable to this compound.

The overall mechanism can be conceptualized in two primary stages:

-

Pharmacokinetic Phase: The metabolic conversion of Mestranol to ethinylestradiol.

-

Pharmacodynamic Phase: The activation of estrogen receptors by ethinylestradiol, leading to downstream cellular responses.

Pharmacokinetics: Metabolic Activation

The conversion of Mestranol to its active form, ethinylestradiol, is the rate-limiting step for its biological activity. This biotransformation occurs predominantly in the liver.

-

Reaction: The process is an O-demethylation, where the methyl ether group at the C3 position of the steroid nucleus is removed.[3][8][9]

-

Enzymatic System: In vitro studies using human liver microsomes have identified that this demethylation is primarily catalyzed by the cytochrome P450 enzyme, CYP2C9 .[5] The specific CYP2C9 inhibitor, sulfaphenazole (B1682705), has been shown to strongly inhibit the formation of ethinylestradiol from Mestranol.[5]

The efficiency of this conversion is a key determinant of the drug's potency.

Quantitative Data: Conversion Efficiency

The percentage of a Mestranol dose that is converted to ethinylestradiol varies slightly across reports but is generally high.

| Parameter | Reported Value | Species | Reference(s) |

| Conversion Efficiency | ~70% | Humans | [1][3][10] |

| Conversion Efficiency | 54% | Humans | [8] |

Pharmacodynamics: Estrogen Receptor Agonism

Once formed, ethinylestradiol acts as a potent agonist at estrogen receptors, initiating a cascade of molecular events that mediate the physiological effects of estrogen.

Receptor Binding Affinity

Mestranol itself has a very low affinity for estrogen receptors, underscoring its nature as a prodrug.[1][8] In contrast, ethinylestradiol binds with high affinity to both major estrogen receptor isoforms, ERα and ERβ.[11]

| Compound | Receptor | Relative Binding Affinity (vs. Estradiol=100%) | Reference(s) |

| Mestranol | ER | 0.1% - 2.3% | [1] |

| Ethinylestradiol | ERα | 194% - 233% | [11] |

| Ethinylestradiol | ERβ | 38% - 151% | [11] |

Downstream Signaling Pathway

The binding of ethinylestradiol to ERα and ERβ triggers the classical genomic signaling pathway.[12][13]

-

Ligand Binding: Ethinylestradiol diffuses into target cells and binds to the ligand-binding domain of estrogen receptors located in the cytoplasm or nucleus.[3]

-

Conformational Change & Dimerization: Ligand binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins and form homodimers (ERα/ERα, ERβ/ERβ) or heterodimers (ERα/ERβ).

-

Nuclear Translocation: The activated receptor-ligand dimer translocates into the nucleus.

-

DNA Binding: The dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[13]

-

Transcriptional Regulation: The DNA-bound receptor complex recruits co-activator proteins, which then modulate the transcription of downstream genes, leading to the synthesis of specific proteins and subsequent physiological effects.[13]

Target cells and tissues for this action include the female reproductive tract, mammary gland, hypothalamus, and pituitary.[3][6][10] Key systemic effects include the suppression of follicle-stimulating hormone (FSH) from the anterior pituitary and, in combination with a progestin, suppression of the hypothalamic-pituitary system, which decreases the secretion of gonadotropin-releasing hormone (GnRH).[3][10]

Experimental Protocols & Methodologies

The characterization of Mestranol's mechanism of action relies on several key in vitro assays.

Protocol: In Vitro Metabolism Assay

This assay quantifies the conversion of Mestranol to ethinylestradiol and identifies the enzymes involved.

-

Objective: To measure the rate of Mestranol demethylation in a hepatic environment.

-

Methodology:

-

Incubation: Mestranol (e.g., 3 µmol/L) is incubated with human liver microsomes, which contain a pool of cytochrome P450 enzymes.[5]

-

Inhibition (Optional): To identify specific enzymes, the incubation is repeated in the presence of selective CYP inhibitors (e.g., sulfaphenazole for CYP2C9, ketoconazole (B1673606) for CYP3A4).[5]

-

Reaction Quenching: The reaction is stopped at various time points by adding a solvent like acetonitrile.

-

Analysis: The concentration of the product, ethinylestradiol, is quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Endpoint: The rate of ethinylestradiol formation and its inhibition profile, allowing for the calculation of kinetic parameters and identification of the primary metabolizing enzyme.

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity of a compound for a specific receptor.

-

Objective: To measure the affinity of Mestranol and ethinylestradiol for ERα and ERβ.

-

Methodology:

-

Preparation: A reaction mixture is prepared containing a source of the receptor (e.g., purified recombinant ERα or ERβ), a constant concentration of a radiolabeled ligand (e.g., [³H]-Estradiol), and varying concentrations of the unlabeled test compound (Mestranol or ethinylestradiol).

-

Incubation: The mixture is incubated to allow competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated (e.g., via filtration).

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

-

Endpoint: The data are used to generate a competition curve, from which the IC50 (concentration of test compound that inhibits 50% of radioligand binding) is determined. The IC50 is then used to calculate the binding affinity constant (Ki).

Protocol: ER-Mediated Transcriptional Reporter Assay

This cell-based functional assay measures the ability of a compound to activate the estrogen receptor and induce gene transcription.

-

Objective: To quantify the estrogenic potency (agonist activity) of a compound.

-

Methodology:

-

Cell System: A host cell line (e.g., yeast or human cells like HeLa or MCF-7) is engineered to express the human estrogen receptor (ERα or ERβ) and a reporter gene (e.g., luciferase or β-galactosidase) under the control of an ERE promoter.[14]

-

Treatment: The cells are treated with varying concentrations of the test compound.

-

Incubation: Cells are incubated to allow for receptor activation, gene transcription, and translation of the reporter protein.

-

Lysis & Assay: Cells are lysed, and the activity of the reporter protein is measured (e.g., luminescence for luciferase).

-

-

Endpoint: A dose-response curve is generated, from which the EC50 (concentration that produces 50% of the maximal response) can be determined, indicating the compound's potency as an agonist. One study reported an EC50 of 4900 pg/ml for Mestranol in a yeast system expressing hERα.[14]

Conclusion

The mechanism of action of this compound as an estrogen receptor agonist is indirect and dependent on a critical metabolic activation step. As a prodrug, Mestranol itself possesses minimal affinity for estrogen receptors. Its biological activity is realized upon hepatic O-demethylation by CYP2C9 to its active metabolite, ethinylestradiol. Ethinylestradiol is a potent agonist of both ERα and ERβ, exhibiting high binding affinity and initiating the classical genomic signaling cascade to modulate the transcription of estrogen-responsive genes. This multi-step mechanism, from metabolic conversion to receptor-mediated gene regulation, defines the complete profile of this compound as a synthetic estrogen.

References

- 1. Mestranol - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mestranol - Humanitas.net [humanitas.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Mestranol | C21H26O2 | CID 6291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. MESTRANOL [USAN] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. Ethinylestradiol - Wikipedia [en.wikipedia.org]

- 12. What is the mechanism of Ethinyl Estradiol? [synapse.patsnap.com]

- 13. Ethinylestradiol | C20H24O2 | CID 5991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Metabolic Conversion of Mestranol-d2 to Ethinyl Estradiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathway of Mestranol-d2 to its active form, ethinyl estradiol (B170435). Mestranol (B1676317), a synthetic estrogen and a component of oral contraceptives, is a prodrug that undergoes O-demethylation in the liver to become pharmacologically active. This conversion is primarily mediated by the cytochrome P450 enzyme, CYP2C9. The deuterium-labeled analog, this compound, serves as a valuable tool in metabolic studies, allowing for precise tracing and quantification. This document details the enzymatic conversion, presents quantitative kinetic data, outlines experimental protocols for in vitro analysis, and provides visual workflows to elucidate the metabolic process and experimental design.

The Metabolic Pathway: O-Demethylation of Mestranol

Mestranol is biologically inert and requires metabolic activation to exert its estrogenic effects.[1][2] The primary metabolic reaction is the O-demethylation of the methoxy (B1213986) group at the C3 position of the steroid's A-ring, yielding the active metabolite, ethinyl estradiol.[3][4] This biotransformation is predominantly carried out by the hepatic enzyme Cytochrome P450 2C9 (CYP2C9).[3][5] The conversion efficiency of mestranol to ethinyl estradiol is approximately 70%, meaning a 50 µg dose of mestranol is pharmacokinetically bioequivalent to a 35 µg dose of ethinyl estradiol.[4][6]

This compound, being a deuterated version of mestranol, follows the same metabolic pathway. The deuterium (B1214612) atoms serve as a stable isotope label, which does not alter the chemical structure or the primary metabolic route but allows for its distinction from the endogenous compound in mass spectrometry-based analyses.[7][8] This makes this compound an excellent tracer for pharmacokinetic and metabolic studies. While the metabolic pathway remains the same, the presence of deuterium at the methoxy group can potentially lead to a kinetic isotope effect, which may slightly alter the rate of the demethylation reaction.[3][9] This effect occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, potentially leading to a slower rate of cleavage by CYP2C9.[9][10]

Below is a diagram illustrating the single-step metabolic conversion.

References

- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic imaging with deuterium labeled substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A VALIDATED SIMULTANEOUS RP-HPLC METHOD FOR DETERMINATION OF DESOGESTREL AND ETHINYL ESTRADIOL TABLETS Research Article | Semantic Scholar [semanticscholar.org]

- 7. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]

- 9. researchgate.net [researchgate.net]

- 10. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Differences Between Mestranol and Mestranol-d2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comparative experimental data for Mestranol and Mestranol-d2 is not extensively available in peer-reviewed literature. This guide provides a comprehensive overview based on the established pharmacology of Mestranol and the scientific principles of the kinetic isotope effect (KIE) as applied to deuterated compounds. The experimental protocols described are established methods for characterizing estrogenic compounds and would be applicable for a direct comparative study.

Introduction

Mestranol, a synthetic estrogen, has been a component of oral contraceptives for decades. It functions as a prodrug, undergoing metabolic activation to its active form, ethinylestradiol.[1][2][3] this compound is a deuterated isotopologue of Mestranol, specifically labeled with deuterium (B1214612) at the methoxy (B1213986) group. This isotopic substitution has the potential to alter the drug's metabolic profile and, consequently, its pharmacokinetic and pharmacodynamic properties.[4] This technical guide explores the key differences between Mestranol and this compound, focusing on their physicochemical properties, metabolic activation, and the theoretical impact of deuteration. Detailed experimental protocols for the comparative analysis of these two compounds are also provided.

Physicochemical Properties

The introduction of deuterium is not expected to significantly alter the macroscopic physicochemical properties of Mestranol. However, subtle changes at the molecular level, such as bond length and vibrational energy, are the basis for the kinetic isotope effect.[1][4]

| Property | Mestranol | This compound (Predicted) |

| Molecular Formula | C₂₁H₂₆O₂ | C₂₁H₂₄D₂O₂ |

| Molecular Weight | 310.43 g/mol [5] | ~312.44 g/mol |

| Appearance | White or slightly creamy crystalline powder[6] | White to off-white solid[7] |

| Melting Point | 150-151 °C | Similar to Mestranol, though minor variations are possible. |

| Solubility | Practically insoluble in water; soluble in ethanol, ether, chloroform, dioxane, acetone; slightly soluble in methanol.[5] | Expected to have very similar solubility profile to Mestranol. |

| LogP | ~4.61 | Expected to be very similar to Mestranol. |

Mechanism of Action and Metabolic Activation

Mestranol exerts its estrogenic effects after being converted to ethinylestradiol, which is a potent agonist of the estrogen receptors (ERα and ERβ).[2][3] This bioactivation is a critical step in its pharmacology.

Metabolic Pathway: O-Demethylation

The primary metabolic pathway for the activation of Mestranol is the O-demethylation of the 3-methoxy group to a hydroxyl group, yielding ethinylestradiol. This reaction is catalyzed predominantly by the cytochrome P450 enzyme, CYP2C9, in the liver.[8][9]

The Kinetic Isotope Effect (KIE) in this compound Metabolism

The substitution of hydrogen with deuterium at the methoxy group of Mestranol is predicted to induce a significant kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond has a lower zero-point energy and is stronger than the carbon-hydrogen (C-H) bond.[4][10] Cleavage of this bond is the rate-limiting step in the CYP2C9-mediated O-demethylation of Mestranol.[10][11] Consequently, the metabolic conversion of this compound to ethinylestradiol is expected to be slower than that of Mestranol.

This predicted slower metabolism could lead to:

-

Increased half-life of the parent drug (this compound): A slower rate of elimination would result in a longer residence time of the prodrug in the body.

-

Altered bioavailability of the active metabolite (ethinylestradiol): The rate and extent of formation of ethinylestradiol could be modified, potentially leading to a different pharmacokinetic profile of the active compound.

-

Reduced peak plasma concentration (Cmax) of ethinylestradiol: A slower conversion rate might result in a lower and potentially delayed peak concentration of the active metabolite.

-

Modified overall drug exposure (AUC): The total exposure to both the prodrug and the active metabolite could be altered.

Experimental Protocols

To empirically determine the key differences between Mestranol and this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Metabolism Study

Objective: To compare the rate of O-demethylation of Mestranol and this compound by human liver microsomes and recombinant CYP2C9.

Methodology:

-

Incubation:

-

Human liver microsomes or recombinant human CYP2C9 are incubated at 37°C in a phosphate (B84403) buffer (pH 7.4) containing a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Mestranol or this compound is added to initiate the reaction at various concentrations (e.g., 0.25-8 µmol/L) to determine Michaelis-Menten kinetics.[9]

-

A specific CYP2C9 inhibitor, such as sulfaphenazole, can be used as a control to confirm the role of this enzyme.[8]

-

-

Reaction Termination and Sample Preparation:

-

The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile).

-

Samples are centrifuged to precipitate proteins.

-

The supernatant is collected for analysis.

-

-

Analytical Method:

-

The concentrations of the remaining parent drug (Mestranol or this compound) and the formed metabolite (ethinylestradiol) are quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric detection.[2]

-

-

Data Analysis:

-

The rate of metabolite formation is calculated.

-

Michaelis-Menten parameters (Km and Vmax) are determined by non-linear regression analysis of the substrate concentration versus velocity data.

-

The intrinsic clearance (Vmax/Km) for both compounds is calculated and compared to determine the kinetic isotope effect.

-

Estrogen Receptor Binding Assay

Objective: To compare the binding affinity of Mestranol and this compound to the estrogen receptor. As deuteration is unlikely to affect receptor binding, this serves as a control experiment.

Methodology:

-

Preparation of Receptor Source:

-

Rat uterine cytosol is prepared from ovariectomized rats, or recombinant human ERα is used.[12]

-

-

Competitive Binding Assay:

-

A constant concentration of radiolabeled estradiol (B170435) (e.g., [³H]-17β-estradiol) is incubated with the receptor source.[13]

-

Increasing concentrations of unlabeled competitor (Mestranol or this compound) are added to displace the radiolabeled ligand.

-

The mixture is incubated to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Hydroxyapatite slurry is used to separate the receptor-bound ligand from the free ligand.[12]

-

-

Quantification:

-

The amount of radioactivity in the bound fraction is measured by liquid scintillation counting.

-

-

Data Analysis:

-

A competitive binding curve is generated by plotting the percentage of bound radioligand against the logarithm of the competitor concentration.

-

The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.

-

The relative binding affinity (RBA) is calculated relative to 17β-estradiol.

-

In Vivo Pharmacokinetic Study

Objective: To compare the pharmacokinetic profiles of Mestranol and this compound in an animal model.

Methodology:

-

Animal Model:

-

Female Sprague-Dawley rats are commonly used.[14] Animals are housed under standard conditions with controlled light-dark cycles and access to food and water ad libitum.

-

-

Drug Administration:

-

Mestranol and this compound are formulated in a suitable vehicle (e.g., sesame oil) and administered orally or intravenously to different groups of animals.

-

-

Blood Sampling:

-

Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) via a cannulated vein or tail vein puncture.

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

-

Sample Analysis:

-

Plasma concentrations of the parent drug and the active metabolite, ethinylestradiol, are determined using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), and clearance (CL) are calculated using non-compartmental analysis.

-

The parameters for Mestranol and this compound are statistically compared.

-

Predicted Outcomes and Significance

Based on the principles of the kinetic isotope effect, it is hypothesized that this compound will exhibit a slower rate of metabolic activation to ethinylestradiol compared to Mestranol. This could translate to a longer half-life of the prodrug, and a potentially altered pharmacokinetic profile of the active metabolite, which may have implications for both efficacy and safety. A slower, more sustained release of ethinylestradiol could potentially lead to a more favorable therapeutic window and reduced side effects associated with peak plasma concentrations. However, a significant reduction in the formation of the active metabolite could also lead to reduced efficacy. Empirical data from the outlined experimental protocols are essential to confirm these hypotheses and to fully characterize the key differences between Mestranol and this compound. This information would be invaluable for the rational design of new estrogenic drugs with improved pharmacokinetic and pharmacodynamic properties.

References

- 1. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of ethynodiol diacetate and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mestranol - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Mestranol | C21H26O2 | CID 6291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Effect of CYP2C9 Genetic Polymorphism in a Chinese Population on the Metabolism of Mestranol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic isotope effects on cytochrome P-450-catalyzed oxidation reactions. The oxidative O-dealkylation of 7-ethoxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 14. Development of a physiologically based pharmacokinetic model for estradiol in rats and humans: a biologically motivated quantitative framework for evaluating responses to estradiol and other endocrine-active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Analytical Edge: A Technical Guide to the Application of Deuterated Mestranol in Biomedical Research

For Immediate Release

[City, State] – [Date] – In the landscape of biomedical and pharmaceutical research, precision and accuracy in quantitative analysis are paramount. This technical guide delves into the application of deuterated mestranol (B1676317) as a critical tool for researchers, scientists, and drug development professionals. Leveraging the unique properties of stable isotope labeling, deuterated mestranol serves as an invaluable internal standard for mass spectrometry-based bioanalytical methods, enhancing the reliability and robustness of pharmacokinetic and metabolic studies.

Introduction: The Role of Deuteration in Drug Analysis

Deuterium (B1214612), a stable isotope of hydrogen, offers a subtle yet powerful modification to drug molecules. The increased mass of deuterium and the stronger carbon-deuterium bond can alter the physicochemical properties of a molecule without significantly affecting its biological activity. In the context of drug metabolism and pharmacokinetics (DMPK), deuteration has two primary applications:

-

Modification of Metabolic Pathways: The kinetic isotope effect, where a C-D bond is broken more slowly than a C-H bond, can be exploited to slow down drug metabolism, potentially improving a drug's pharmacokinetic profile.

-

Internal Standards for Quantitative Analysis: Deuterated analogs of a target analyte are considered the gold standard for internal standards in mass spectrometry.[1] They co-elute with the non-labeled analyte and exhibit similar ionization efficiency, effectively compensating for variations in sample preparation and instrument response.[2]

Mestranol, a synthetic estrogen, is a prodrug that undergoes metabolic activation to exert its biological effects.[3][4] Understanding its metabolic fate is crucial for optimizing its therapeutic use and assessing potential drug-drug interactions.

Metabolic Pathway of Mestranol

Mestranol itself is biologically inactive and must be converted to its active metabolite, ethinylestradiol, to bind to the estrogen receptor.[4][5] This bioactivation is primarily a process of O-demethylation that occurs in the liver.

The key enzyme responsible for this transformation is Cytochrome P450 2C9 (CYP2C9).[6] The efficiency of this conversion is a critical factor in the overall potency and pharmacokinetic profile of mestranol.[3]

Quantitative Analysis of Mestranol using a Deuterated Internal Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of steroid hormones in biological matrices.[7][8] The use of a deuterated internal standard, such as mestranol-d3 (where the three hydrogens of the methoxy (B1213986) group are replaced by deuterium), is essential for accurate quantification.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of mestranol in a plasma sample using a deuterated internal standard.

Detailed Experimental Protocol

This protocol is a representative example for the quantification of mestranol in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 500 µL of human plasma, add 50 µL of the deuterated mestranol internal standard (IS) working solution (e.g., 10 ng/mL in methanol).

-

Vortex for 30 seconds.

-

Add 2 mL of methyl tert-butyl ether (MTBE).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

-

LC System: UHPLC system

-

Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the key quantitative data for the analysis of mestranol using a deuterated internal standard.

Table 1: Mass Spectrometric Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Mestranol | 311.2 | 296.2 | 15 |

| Mestranol-d3 | 314.2 | 299.2 | 15 |

Note: The exact m/z values and collision energies may require optimization based on the specific instrument used.

Table 2: Calibration Curve and Linearity

| Parameter | Value |

| Calibration Range | 10 - 5000 pg/mL |

| Internal Standard Concentration | 1 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Accuracy | 85 - 115% |

| Precision (%CV) | < 15% |

Conclusion

Deuterated mestranol is an indispensable tool for the accurate and precise quantification of mestranol in biological samples. Its use as an internal standard in LC-MS/MS methods mitigates the variability inherent in sample preparation and analysis, leading to highly reliable data for pharmacokinetic and metabolic studies. This technical guide provides a foundational understanding and practical framework for the application of deuterated mestranol in biomedical research, empowering scientists to generate high-quality data in the development of new and improved therapeutic agents.

References

- 1. texilajournal.com [texilajournal.com]

- 2. lcms.cz [lcms.cz]

- 3. Mestranol - Wikipedia [en.wikipedia.org]

- 4. Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Mestranol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LC/MS/MS Analysis of Steroid Hormones in Plasma [sigmaaldrich.com]

- 8. Development of LC-MS/MS Methods for Quantitative Analysis of Plant-Derived Anticancer Agent and Synthetic Estrogen in Complex Matrices | Semantic Scholar [semanticscholar.org]

The Role of Mestranol-d2 as a Prodrug in Experimental Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mestranol (B1676317), a synthetic estrogen, has historically been a component of oral contraceptives. It functions as a prodrug, requiring metabolic activation to exert its physiological effects. This activation involves the O-demethylation of mestranol to its active metabolite, ethinylestradiol, a potent estrogen receptor agonist. The deuterium-labeled analog, Mestranol-d2, in which the hydrogen atoms of the methoxy (B1213986) group are replaced with deuterium (B1214612), offers a valuable tool for investigating the pharmacokinetics and metabolism of this class of compounds. This technical guide provides an in-depth overview of the role of this compound as a prodrug in experimental models, focusing on its metabolism, the anticipated impact of deuteration, and hypothetical experimental designs for its evaluation.

Core Concepts: Metabolism and the Kinetic Isotope Effect

Mestranol is rendered biologically active in the liver, where it undergoes O-demethylation to form ethinylestradiol.[1][2][3] This metabolic conversion is primarily catalyzed by the cytochrome P450 enzyme, specifically the CYP2C9 isoform.[1][4] The efficiency of this conversion in humans is approximately 70%.[3]

The substitution of hydrogen with deuterium in the methoxy group of Mestranol (to form this compound) is expected to influence its rate of metabolism due to the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[5] Consequently, more energy is required to break the C-D bond, which can lead to a slower rate of reactions that involve the cleavage of this bond.[5] In the case of this compound, the CYP2C9-mediated O-demethylation is the rate-limiting step in its activation. Therefore, a primary KIE is anticipated, resulting in a decreased rate of conversion to ethinylestradiol-d2.[5][6] This alteration in metabolism can lead to significant changes in the pharmacokinetic profile of the drug, potentially resulting in:

-

Increased half-life (t½) of the parent drug (this compound)

-

Decreased maximum plasma concentration (Cmax) of the active metabolite (ethinylestradiol-d2)

-

Increased overall exposure to the parent drug (AUC of this compound)

-

Potentially altered overall exposure to the active metabolite (AUC of ethinylestradiol-d2)

Data Presentation: Hypothetical Pharmacokinetic Parameters

While specific experimental data for this compound as a prodrug is not currently available in published literature, the following table summarizes the anticipated differences in pharmacokinetic parameters between Mestranol and this compound based on the kinetic isotope effect. These hypothetical data are intended to guide the design of future experimental studies.

| Parameter | Mestranol | This compound (Hypothetical) | Rationale for Difference |

| Parent Drug (Mestranol/Mestranol-d2) | |||

| Half-life (t½) | ~1-2 hours | Increased | Slower CYP2C9-mediated O-demethylation due to the kinetic isotope effect. |

| Area Under the Curve (AUC) | Baseline | Increased | Reduced clearance of the parent drug. |

| Active Metabolite (Ethinylestradiol/Ethinylestradiol-d2) | |||

| Time to Maximum Concentration (Tmax) | ~1-2 hours | Potentially delayed | Slower formation of the active metabolite. |

| Maximum Concentration (Cmax) | Baseline | Decreased | Slower rate of conversion from the prodrug. |

| Area Under the Curve (AUC) | Baseline | Potentially altered | The overall exposure to the active metabolite could be similar, increased, or decreased depending on the magnitude of the KIE and other clearance pathways. |

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for investigating the role of this compound as a prodrug in both in vivo and in vitro models. These protocols are based on established methodologies for pharmacokinetic and metabolic stability studies.

In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To compare the pharmacokinetic profiles of Mestranol and this compound and their respective active metabolites, ethinylestradiol and ethinylestradiol-d2, in rats.

Materials:

-

Mestranol and this compound

-

Female Sprague-Dawley rats (8-10 weeks old)

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the study.

-

Dosing: Fast rats overnight before dosing. Administer a single oral dose of either Mestranol or this compound (e.g., 1 mg/kg) via oral gavage.

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of Mestranol, ethinylestradiol, this compound, and ethinylestradiol-d2 in rat plasma. This will require the use of stable isotope-labeled internal standards for each analyte.

-

Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for both the parent drugs and their active metabolites using appropriate software.

In Vitro Metabolic Stability Assay with Human Liver Microsomes

Objective: To determine and compare the in vitro metabolic stability of Mestranol and this compound in human liver microsomes.

Materials:

-

Mestranol and this compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Preparation: Prepare an incubation mixture containing HLMs (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.

-

Substrate Addition: Add Mestranol or this compound to the incubation mixture at a final concentration of 1 µM.

-

Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture and terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound (Mestranol or this compound) using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will provide the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Mandatory Visualizations

Signaling Pathway of Ethinylestradiol

The active metabolite of Mestranol, ethinylestradiol, exerts its effects by binding to estrogen receptors (ERα and ERβ). This binding initiates a cascade of events leading to changes in gene expression.

Caption: Ethinylestradiol-d2 signaling pathway.

Experimental Workflow for In Vivo Pharmacokinetic Study

A logical workflow is crucial for the successful execution of an in vivo pharmacokinetic study comparing Mestranol and this compound.

Caption: In vivo pharmacokinetic study workflow.

Prodrug Conversion of this compound

The metabolic activation of this compound is a key step in its pharmacological action.

Caption: Metabolic conversion of this compound.

References

- 1. Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic isotope effects implicate a single oxidant for cytochrome P450-mediated O-dealkylation, N-oxygenation, and aromatic hydroxylation of 6-methoxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Effect of CYP2C9 Genetic Polymorphism in a Chinese Population on the Metabolism of Mestranol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Technical Guide for Mestranol-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mestranol-d2, a deuterated form of Mestranol (B1676317), for research and development applications. This document outlines its commercial availability, key technical specifications, and relevant biological pathways.

Commercial Availability and Suppliers

This compound is commercially available from several specialized chemical suppliers catering to the research and pharmaceutical industries. It is typically supplied as a solid with high purity. Researchers can acquire this compound from the following vendors:

-

MedchemExpress: A supplier of research chemicals and bioactive compounds, MedchemExpress lists this compound as available for purchase.[1]

-

Alfa Chemistry: Specializing in a wide range of chemical products, Alfa Chemistry also offers this compound for research purposes.

It is important to note that this product is intended for research use only and not for human or veterinary use.

Technical Data

This compound is the deuterium-labeled version of Mestranol. The inclusion of deuterium (B1214612) isotopes makes it a valuable tool in various analytical and research applications, particularly in mass spectrometry-based assays where it can be used as an internal standard.

Table 1: Quantitative Data for this compound

| Parameter | Value | Source |

| Purity | ≥99.0% | MedchemExpress |

| Molecular Formula | C₂₁H₂₄D₂O₂ | Alfa Chemistry |

| Molecular Weight | 312.44 g/mol | Alfa Chemistry |

| Appearance | White to off-white solid | Alfa Chemistry |

Biological Activity and Mechanism of Action

Mestranol itself is a prodrug, meaning it is biologically inactive until it is metabolized in the body.[2][3] The primary metabolic transformation occurs in the liver, where it undergoes O-demethylation to form its active metabolite, ethinyl estradiol (B170435).[3][4] Ethinyl estradiol is a potent synthetic estrogen that exerts its effects by binding to and activating estrogen receptors (ERα and ERβ).[2][5]

The activation of estrogen receptors initiates a cascade of molecular events, leading to changes in gene expression that regulate various physiological processes. The estrogen signaling pathway can be broadly categorized into genomic and non-genomic pathways.[6]

Metabolic Activation of Mestranol

The conversion of Mestranol to its active form, ethinyl estradiol, is a critical step for its biological activity. This metabolic process is primarily mediated by cytochrome P450 enzymes in the liver.

Caption: Metabolic activation of Mestranol to ethinyl estradiol in the liver.

Estrogen Receptor Signaling Pathway

Once activated, ethinyl estradiol binds to estrogen receptors, initiating a signaling cascade that modulates gene expression.

Caption: Simplified overview of the estrogen receptor signaling pathway.

Experimental Protocols

The primary application of this compound in a research setting is as an internal standard for the quantification of Mestranol or ethinyl estradiol in biological samples using mass spectrometry.

Use of this compound as an Internal Standard in LC-MS/MS Analysis

This protocol outlines a general workflow for using this compound as an internal standard for the quantification of a target analyte (e.g., Mestranol or ethinyl estradiol) in a biological matrix such as plasma.

Caption: Experimental workflow for using this compound as an internal standard.

Methodology:

-

Preparation of Standard Solutions: Prepare stock solutions of the non-labeled analyte and this compound in a suitable organic solvent (e.g., methanol). From these, prepare a series of calibration standards and quality control samples by spiking the biological matrix with known concentrations of the analyte.

-

Sample Preparation: To an aliquot of the biological sample (e.g., 100 µL of plasma), add a fixed amount of the this compound internal standard solution.

-

Extraction: Perform a protein precipitation step, followed by either solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the matrix components.

-

LC-MS/MS Analysis:

-

Chromatography: Inject the extracted sample onto a suitable reverse-phase HPLC or UPLC column. Use a gradient elution program with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid to achieve chromatographic separation.

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both the analyte and this compound.

-

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve. The use of a stable isotope-labeled internal standard like this compound helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Mestranol - Wikipedia [en.wikipedia.org]

- 4. Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and molecular structure of Mestranol-d2

Prepared for: Researchers, scientists, and drug development professionals

This in-depth technical guide provides core information on Mestranol-d2, a deuterated form of the synthetic estrogen, Mestranol. This guide is intended to serve as a comprehensive resource, detailing its chemical properties, primary applications, and the biological pathways it influences.

Core Compound Identification and Properties

This compound is the deuterium-labeled version of Mestranol. The CAS Number for the parent compound, Mestranol, is 72-33-3[1][2][3]. For isotopically labeled compounds such as this compound, a unique CAS number is not always assigned; the CAS number of the unlabeled parent compound is typically used for reference[4][5][6].

Mestranol itself is a prodrug that becomes biologically active after it is demethylated in the liver to ethinylestradiol[7]. Ethinylestradiol is a potent agonist of the estrogen receptor.

Table 1: Chemical and Physical Properties of Mestranol and this compound

| Property | Mestranol | This compound |

| Molecular Formula | C₂₁H₂₆O₂[2][3] | C₂₁H₂₄D₂O₂ |

| Molecular Weight | 310.43 g/mol [1][2][3] | 312.44 g/mol |

| IUPAC Name | (8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol | (8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol-d2 |

| SMILES | C[C@]12CC[C@H]3--INVALID-LINK--CCC4=C3C=CC(=C4)OC | C[C@@]1([C@]2(O)C#C)--INVALID-LINK--([H])--INVALID-LINK--([H])[C@]4([H])CC1[4][5] |

| Appearance | White to off-white solid[4][5] | White to off-white solid[4][5] |

Primary Application: Internal Standard for Quantitative Analysis

The primary application of this compound is as an internal standard for quantitative analysis, particularly in techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)[4]. The use of stable isotope-labeled internal standards, like this compound, is a well-established practice in analytical chemistry to improve the accuracy and precision of quantification, especially in complex biological matrices[8].

Table 2: Pharmacokinetic Properties of Mestranol (Parent Compound)

| Parameter | Value |

| Conversion to Ethinylestradiol | 70%[7] |

| Elimination Half-life | 50 minutes[7] |

Experimental Protocols

General Protocol for Use of this compound as an Internal Standard in LC-MS/MS Analysis

This protocol provides a general framework for the use of this compound as an internal standard for the quantification of Mestranol in a given sample matrix.

-

Preparation of Standard Solutions:

-

Prepare a stock solution of Mestranol and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

-

From the stock solutions, prepare a series of calibration standards containing a fixed concentration of this compound and varying concentrations of Mestranol.

-

Prepare quality control (QC) samples at low, medium, and high concentrations of Mestranol, each spiked with the same fixed concentration of this compound.

-

-

Sample Preparation:

-

To an aliquot of the sample matrix (e.g., plasma, tissue homogenate), add a known amount of the this compound internal standard solution.

-

Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analytes from the matrix.

-

Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples, calibration standards, and QC samples into the LC-MS/MS system.

-

Develop a chromatographic method to achieve separation of Mestranol from other matrix components.

-

Optimize the mass spectrometer settings for the detection of both Mestranol and this compound. This typically involves identifying the precursor ions and the most abundant product ions for each compound to set up Multiple Reaction Monitoring (MRM) transitions.

-

-

Data Analysis:

-

For each injection, determine the peak areas for both Mestranol and this compound.

-

Calculate the ratio of the peak area of Mestranol to the peak area of this compound for each calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of Mestranol for the calibration standards.

-

Using the peak area ratio obtained from the unknown samples, determine the concentration of Mestranol in those samples by interpolating from the calibration curve.

-

Synthesis of Labeled Steroids

Signaling Pathways

Mestranol exerts its biological effects through its active metabolite, ethinylestradiol, which is a potent agonist of the estrogen receptors (ERα and ERβ). The binding of ethinylestradiol to these receptors initiates a cascade of signaling events that can be broadly categorized into genomic and non-genomic pathways.

Genomic Estrogen Receptor Signaling

The classical genomic pathway involves the binding of the estrogen-receptor complex to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.

Caption: Genomic Estrogen Receptor Signaling Pathway.

Non-Genomic Estrogen Receptor Signaling

In addition to the genomic pathway, ethinylestradiol can also initiate rapid, non-genomic signaling cascades through membrane-associated estrogen receptors. These pathways often involve the activation of kinase cascades such as the MAPK/ERK and PI3K/AKT pathways.

Caption: Non-Genomic Estrogen Receptor Signaling Pathways.

Conclusion

This compound is a valuable tool for researchers in the fields of pharmacology, drug metabolism, and analytical chemistry. Its primary utility as an internal standard enables the accurate quantification of Mestranol in various biological and environmental samples. Understanding the signaling pathways of its active metabolite, ethinylestradiol, is crucial for interpreting its biological effects and for the development of new therapeutic agents targeting the estrogen receptor. This guide provides a foundational understanding of this compound for professionals engaged in these areas of research.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Mestranol [webbook.nist.gov]

- 3. Mestranol | C21H26O2 | CID 6291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. Mestranol - Wikipedia [en.wikipedia.org]

- 8. lcms.cz [lcms.cz]

- 9. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparation of 9-alpha,11-xi-tritiated 17-alpha-ethynylestradiol, mestranol, estradiol-alpha-17-beta, and norethindrone - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Nuances of Isotopic Labeling: A Technical Guide to the Purity and Efficiency of Mestranol-d2

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the use of stable isotope-labeled compounds is indispensable. Among these, deuterated molecules such as Mestranol-d2 serve as critical internal standards for pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies, enabling precise quantification in complex biological matrices. This technical guide provides an in-depth analysis of the isotopic purity and labeling efficiency of this compound, offering detailed experimental protocols and data presentation to support its effective implementation in a research setting.

Mestranol, a prodrug, is demethylated in the body to its active form, ethinyl estradiol, a potent estrogen receptor agonist.[1][2][3][4] this compound, the deuterium-labeled analog of Mestranol, is an essential tool for researchers, often used as an internal standard in quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[5] The integrity of such studies hinges on the precise characterization of the isotopic purity and labeling efficiency of the deuterated standard.

Isotopic Purity and Labeling Efficiency of this compound: A Data-Centric Overview

The isotopic purity of a deuterated compound refers to the percentage of the compound that contains the desired number of deuterium (B1214612) atoms. The labeling efficiency, a related concept, describes the statistical probability of a deuterium atom being present at a labeled position.[6] While specific batch data for commercially available this compound is proprietary, the following tables represent typical data obtained from a comprehensive analysis of a hypothetical batch, illustrating the expected level of quality for a high-purity standard.

Table 1: Summary of Isotopic Purity and Enrichment for this compound

| Parameter | Value | Method of Determination |

| Chemical Purity | ≥99.0% | HPLC |

| Isotopic Purity (d2) | ≥98% | High-Resolution Mass Spectrometry (HR-MS) |

| Isotopic Enrichment per Labeled Position | >99% | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Mean Deuterium Incorporation | ~1.98 D/molecule | High-Resolution Mass Spectrometry (HR-MS) |

Table 2: Isotopologue Distribution of this compound by High-Resolution Mass Spectrometry (HR-MS)

| Isotopologue | Relative Abundance (%) |

| d0 (unlabeled) | < 0.5% |

| d1 | < 1.5% |

| d2 (desired) | > 98.0% |

| d3 | < 0.1% |

Note: The data presented in these tables are representative examples and may not reflect the exact specifications of all available this compound products.

Experimental Protocols for Determining Isotopic Purity and Labeling Efficiency

The determination of isotopic purity and labeling efficiency is a multi-step process that relies on the complementary strengths of High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

High-Resolution Mass Spectrometry (HR-MS) for Isotopic Purity

HR-MS is a powerful technique for determining the distribution of isotopologues in a sample.[8][9]

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with an electrospray ionization (ESI) source.

-

Ultra-high-performance liquid chromatography (UHPLC) system.

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 1 µg/mL.

-

Chromatographic Separation: Inject the sample into the UHPLC system. A C18 column is typically used with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, to ensure good separation and ionization.

-

Mass Spectrometric Analysis:

-

Operate the mass spectrometer in positive ion mode.

-

Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 300-350 for this compound, which has a molecular weight of approximately 312.44 g/mol ).

-

Ensure the mass resolution is sufficient to resolve the isotopic peaks of the different isotopologues.

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected m/z values of the d0, d1, d2, and other relevant isotopologues of the protonated molecule [M+H]+.

-

Integrate the peak areas for each isotopologue.

-

Calculate the relative abundance of each isotopologue to determine the isotopic purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeling Efficiency and Positional Analysis

NMR spectroscopy, particularly ¹H and ²H NMR, provides detailed information about the location and extent of deuteration.[10][11]

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., tetramethylsilane (B1202638) - TMS).

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum.

-

Data Analysis:

-

Integrate the signals corresponding to the protons at the labeled positions. The intensity of these signals will be significantly reduced compared to the unlabeled Mestranol standard.

-

By comparing the integral of the residual proton signals at the labeled sites to the integrals of protons at unlabeled sites, the percentage of deuterium incorporation at each position can be calculated.

-

²H NMR Protocol:

-

Sample Preparation: Prepare a concentrated solution of this compound in a protonated solvent (e.g., CHCl₃).

-

Data Acquisition: Acquire a ²H NMR spectrum.

-

Data Analysis: The spectrum will show signals corresponding to the deuterium atoms. The chemical shifts will confirm the positions of deuteration, and the relative integrals can provide information on the distribution of deuterium in the molecule.

Visualizing the Workflow

To ensure the accurate and reliable characterization of this compound, a systematic experimental workflow is essential. The following diagram illustrates the key stages of this process.

Conclusion

The rigorous determination of isotopic purity and labeling efficiency is paramount for the confident use of this compound as an internal standard in quantitative bioanalysis. By employing a combination of high-resolution mass spectrometry and NMR spectroscopy, researchers can obtain a comprehensive understanding of the isotopic composition of their deuterated standards. The detailed protocols and data presentation framework provided in this guide serve as a valuable resource for scientists and drug development professionals, ensuring the accuracy and reliability of their experimental outcomes.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Mestranol - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for LC-MS/MS Analysis Using Mestranol-d2 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of synthetic estrogens, primarily ethinyl estradiol (B170435), in biological matrices using Mestranol-d2 as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Mestranol (B1676317) is a synthetic estrogen that functions as a prodrug, being demethylated in the liver to its active metabolite, ethinyl estradiol.[1][2] Ethinyl estradiol is a potent estrogen receptor agonist widely used in oral contraceptives.[3][4] Accurate quantification of ethinyl estradiol in biological samples is crucial for pharmacokinetic, bioequivalence, and drug-drug interaction studies.

Due to the low physiological concentrations of ethinyl estradiol, highly sensitive and specific analytical methods such as LC-MS/MS are required.[3][5][6] The use of a stable isotope-labeled internal standard is essential to correct for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method. This compound, a deuterated analog of mestranol, serves as an ideal internal standard for the quantification of ethinyl estradiol, as it shares structural and physicochemical similarities with the analyte and its prodrug.

Metabolic Pathway of Mestranol

Mestranol undergoes O-demethylation, primarily mediated by the cytochrome P450 enzyme CYP2C9 in the liver, to form the pharmacologically active ethinyl estradiol.[1] Understanding this metabolic conversion is fundamental to the analytical strategy.

Metabolic conversion of Mestranol to Ethinyl Estradiol.

Estrogen Receptor Signaling Pathway

Upon its formation, ethinyl estradiol, like endogenous estrogens, exerts its physiological effects by binding to estrogen receptors (ERs), primarily ERα and ERβ. This binding initiates a cascade of signaling events that can be broadly categorized into genomic and non-genomic pathways, ultimately leading to the regulation of gene expression and cellular responses.

References

- 1. Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of ethinyl estradiol and mestranol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Endogenous Estrogens in Human Serum using Mestranol-d2 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of endogenous estrogens, such as estradiol (B170435) (E2) and estrone (B1671321) (E1), is crucial in various fields, including clinical research, endocrinology, and oncology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for this analysis due to its high sensitivity and specificity compared to traditional immunoassays.[1][2][3] This application note details a robust and sensitive LC-MS/MS protocol for the simultaneous quantification of estradiol and estrone in human serum. The method employs Mestranol-d2 as an internal standard to ensure accuracy and precision. This compound is a deuterated form of Mestranol, a synthetic estrogen that is structurally similar to the analytes of interest, making it an ideal internal standard for quantitative analysis by mass spectrometry.[4][5]

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from established methods for estrogen extraction from serum.[2][6]

-

Materials:

-

Human serum samples, calibrators, and quality control (QC) samples.

-

This compound internal standard (IS) working solution (concentration to be optimized based on instrument sensitivity).

-

Extraction solvent: A mixture of hexane (B92381) and ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE).[2][7]

-

Reconstitution solution: Water:methanol (75:25, v/v).[6]

-

96-well deepwell plates or glass vials.

-

Centrifuge.

-

Nitrogen evaporator.

-

-

Procedure:

-

To 500 µL of serum, calibrator, or QC sample in a 2 mL tube or well, add a predetermined amount of the this compound internal standard solution.

-

Vortex the mixture briefly.

-

Add 1000 µL of the extraction solvent.

-

Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at approximately 3000 x g for 10 minutes to separate the organic and aqueous layers.[6]

-

Carefully transfer the upper organic layer to a clean tube or well.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[6]

-

Reconstitute the dried extract in 60-100 µL of the reconstitution solution.[6][7]

-

Vortex to mix and then centrifuge to pellet any insoluble material.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

2. LC-MS/MS Conditions

The following conditions are a starting point and may require optimization based on the specific instrumentation used.

-

Liquid Chromatography (LC):

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is commonly used.[3]

-

Mobile Phase A: Water with 0.1% ammonium (B1175870) hydroxide (B78521) or another suitable modifier to facilitate negative ion formation.[6]

-

Mobile Phase B: Methanol.[6]

-

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically employed to separate the analytes. For example, starting at 30% B and increasing to over 90% B over several minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 10-50 µL.[6]

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS):

-

System: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), typically operated in negative ion mode for estrogens.[1][6]

-

Ion Source Temperature: 400-500°C.[6]

-

Ion Spray Voltage: -4000 to -4500 V.

-

Detection Mode: Selected Reaction Monitoring (SRM). The specific precursor and product ion transitions for estradiol, estrone, and this compound will need to be determined by infusing pure standards.

-

Data Presentation

The following tables summarize typical quantitative performance data for the analysis of estrogens by LC-MS/MS, compiled from various validated methods. These values provide an expected range of performance for the described protocol.

Table 1: Chromatographic and Mass Spectrometric Parameters (Illustrative)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |

| Estradiol (E2) | To be determined | To be determined | To be determined |

| Estrone (E1) | To be determined | To be determined | To be determined |

| This compound (IS) | To be determined | To be determined | To be determined |

Table 2: Method Performance Characteristics

| Parameter | Estradiol (E2) | Estrone (E1) | Reference |

| Lower Limit of Quantification (LLOQ) | 0.16 - 3.7 pg/mL | 0.07 - 3.8 pg/mL | [1][6] |

| Upper Limit of Quantification (ULOQ) | ~1000 pg/mL | ~1000 pg/mL | [1] |

| Linearity (r²) | >0.99 | >0.99 | [7] |

| Intra-assay Precision (%CV) | < 9.0% | < 7.8% | [6] |

| Inter-assay Precision (%CV) | < 10% | < 10% | |

| Accuracy (% Recovery) | 92.7% - 112.3% | 95.5% - 103.2% | [1] |

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for estrogen quantification.

Estrogen Signaling Pathway (Genomic)

Caption: Genomic estrogen signaling pathway.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Quantitation of Estradiol and Testosterone in Serum Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 3. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols: Mestranol-d2 in Pharmacokinetic and Pharmacodynamic Studies